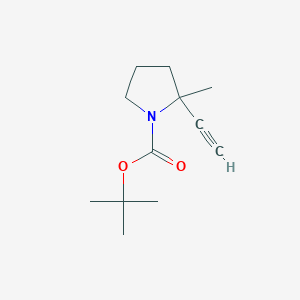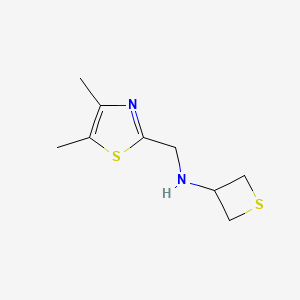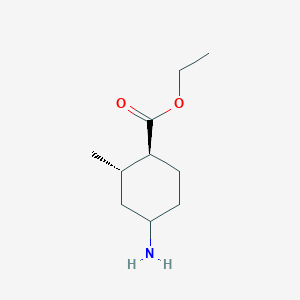![molecular formula C7H10N4 B13328338 {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13328338.png)
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of multicomponent reactions where various starting materials react in a single step to form the desired product . Another approach involves condensation reactions where the imidazo[1,2-a]pyrimidine core is constructed through the reaction of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents like silica sulfuric acid, ammonium acetate, and zinc chloride are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has a broad spectrum of applications in scientific research:
Wirkmechanismus
The mechanism of action of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with different biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with distinct chemical properties and uses.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity and potential as an anti-inflammatory agent.
Uniqueness
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical modifications makes it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[1,2-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C7H10N4/c8-5-6-1-2-9-7-10-3-4-11(6)7/h1-2H,3-5,8H2 |
InChI-Schlüssel |
VAHABDVKNBFYDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=CC=NC2=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)







![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)

